molecular formula C17H13BrClN3O2S2 B3007660 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide CAS No. 391874-60-5

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

Cat. No. B3007660
CAS RN: 391874-60-5
M. Wt: 470.78
InChI Key: BOZCBPFPLCKACF-UHFFFAOYSA-N
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Description

The compound "N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide" is not directly described in the provided papers. However, the papers discuss related compounds with similar structural motifs and pharmacological activities. For instance, paper describes the synthesis and crystal structure of a compound with a chlorothienopyrimidin moiety, while paper discusses the synthesis of various substituted pyrazole derivatives from a 5-chloro-2-methoxybenzamide starting material. Both papers highlight the potential of these compounds in pharmacological applications, particularly in anticancer activity.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. In paper , the synthesis of the title compound is achieved through a sequence of reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and final condensation with ethane-1,2-diamine. Paper outlines the preparation of substituted pyrazole derivatives from a 5-chloro-2-methoxybenzamide precursor, which undergoes reactions with various hydrazines to yield the final products.

Molecular Structure Analysis

The molecular structure of the compounds is characterized by X-ray crystallography and density functional theory (DFT) calculations. Paper provides detailed information on the crystal structure of the synthesized compound, including bond lengths and angles, which are compared with theoretical DFT values. The molecular electrostatic potential (MEP) surface map is also investigated to understand the electronic properties of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of organic synthesis, including condensation, acetylation, and reactions with hydrazine derivatives. Paper describes the formation of pyrazoline derivatives through the reaction of acryloyl derivatives with hydrazine hydrate, followed by acetylation to yield N-acetyl analogues. These reactions are crucial for the introduction of pharmacophores and the modification of the compounds' biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and structural analysis. The crystallographic data from paper suggest solid-state properties, such as crystal system and space group, which are important for understanding the compound's stability and potential interactions in the solid form. The DFT calculations provide insights into the electronic properties, such as HOMO and LUMO energies, which are indicative of the compound's reactivity and potential as a pharmacological agent.

Scientific Research Applications

Photodynamic Therapy Applications

The compound's derivatives have been studied for their potential in photodynamic therapy, particularly for cancer treatment. For example, a study on zinc phthalocyanine derivatives, which included similar structural features, indicated high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in photodynamic therapy, suggesting potential use in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor and Cytotoxic Properties

Various derivatives of 1,3,4-thiadiazole, a core component of the compound , have been synthesized and evaluated for their antitumor activities. For instance, certain derivatives exhibited significant inhibitory effects against human tumor cell lines, suggesting their potential as cytotoxic agents in cancer therapy (Almasirad et al., 2016).

Antimicrobial and Antioxidant Activities

Derivatives with the 1,3,4-thiadiazole core have also shown antimicrobial and antioxidant properties. For example, Schiff bases derived from 1,3,4-thiadiazole compounds exhibited DNA protective abilities and strong antimicrobial activity against specific bacteria strains. These findings suggest potential applications in developing new antimicrobial and antioxidant agents (Gür et al., 2020).

Anticonvulsant Applications

In pharmacology, certain 1,3,4-thiadiazole derivatives have been identified as promising anticonvulsants. Research has highlighted their effectiveness in seizure models, suggesting potential use in treating convulsive disorders (Sych et al., 2018).

Antiviral and Antibacterial Agents

Many studies have focused on the antibacterial and antiviral activities of 1,3,4-thiadiazole derivatives. These compounds have shown effectiveness against various bacteria and viruses, including tobacco mosaic virus and Xanthomonas oryzae, indicating their potential as antiviral and antibacterial agents (Tang et al., 2019).

Nematocidal Activity

Novel derivatives containing the 1,3,4-thiadiazole moiety have shown significant nematocidal activities against certain nematode species. This suggests possible applications in agriculture for the control of nematode infestations (Liu et al., 2022).

Mechanism of Action

Future Directions

Future research could focus on the synthesis, characterization, and application of “N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide” and similar compounds . This could include exploring their potential uses in various fields such as medicinal chemistry, materials science, and more .

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3O2S2/c1-24-14-7-6-12(19)8-13(14)15(23)20-16-21-22-17(26-16)25-9-10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZCBPFPLCKACF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

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